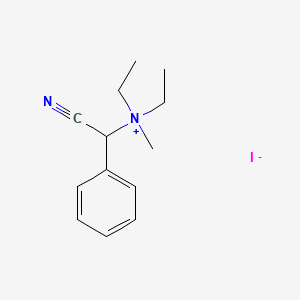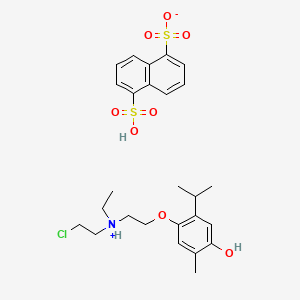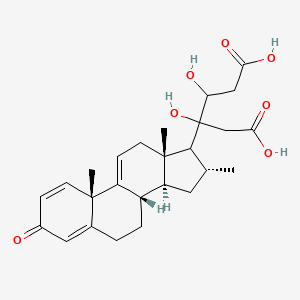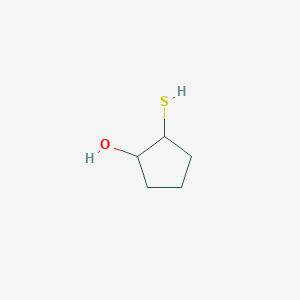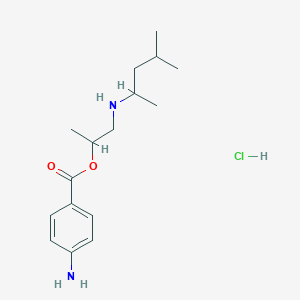
2-(4-Aminobenzoyl)oxypropyl-(4-methylpentan-2-yl)azanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminobenzoyl)oxypropyl-(4-methylpentan-2-yl)azanium chloride is a chemical compound with the molecular formula C16H26N2O2Cl. It is used primarily in experimental and research settings . This compound is known for its unique structure, which includes an aminobenzoyl group and a propyl-azanium chloride moiety.
Preparation Methods
The synthesis of 2-(4-Aminobenzoyl)oxypropyl-(4-methylpentan-2-yl)azanium chloride involves several steps. Typically, the preparation starts with the reaction of 4-aminobenzoic acid with propylene oxide to form an intermediate compound. This intermediate is then reacted with 4-methylpentan-2-ylamine in the presence of a suitable catalyst to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-(4-Aminobenzoyl)oxypropyl-(4-methylpentan-2-yl)azanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Aminobenzoyl)oxypropyl-(4-methylpentan-2-yl)azanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-(4-Aminobenzoyl)oxypropyl-(4-methylpentan-2-yl)azanium chloride involves its interaction with specific molecular targets. The aminobenzoyl group can interact with enzymes or receptors, leading to changes in their activity. The propyl-azanium chloride moiety may facilitate the compound’s solubility and transport within biological systems .
Comparison with Similar Compounds
Similar compounds to 2-(4-Aminobenzoyl)oxypropyl-(4-methylpentan-2-yl)azanium chloride include:
4-Aminobenzoic acid derivatives: These compounds share the aminobenzoyl group and have similar chemical properties.
Propyl-azanium chloride derivatives: These compounds have similar solubility and transport characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
69781-45-9 |
|---|---|
Molecular Formula |
C16H27ClN2O2 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
1-(4-methylpentan-2-ylamino)propan-2-yl 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-11(2)9-12(3)18-10-13(4)20-16(19)14-5-7-15(17)8-6-14;/h5-8,11-13,18H,9-10,17H2,1-4H3;1H |
InChI Key |
JKQNYJSVJHFBHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NCC(C)OC(=O)C1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



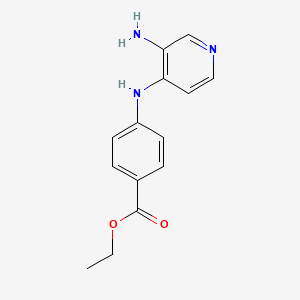
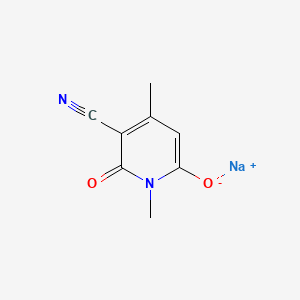
![9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]-](/img/structure/B13765882.png)
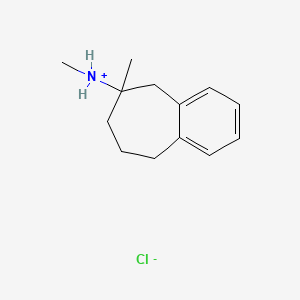
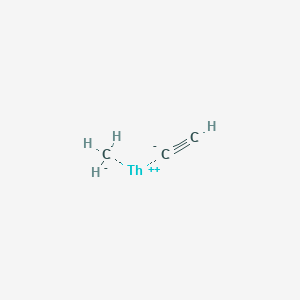
![4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde](/img/structure/B13765903.png)

